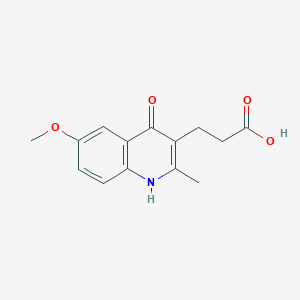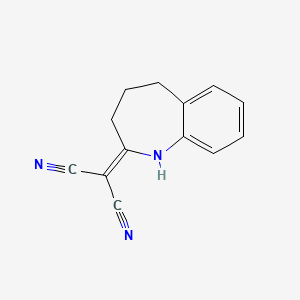
2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as EPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPPA belongs to the class of compounds known as acetamides and has been studied for its ability to modulate certain biological pathways.
Mecanismo De Acción
2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide exerts its effects through the modulation of certain biological pathways, including the PI3K/Akt/mTOR pathway. This pathway is involved in cell growth and survival, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative diseases. 2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit this pathway, leading to a decrease in cell growth and survival.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways. 2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is its ability to modulate specific biological pathways, making it a useful tool for studying the role of these pathways in disease. However, 2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for 2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide research, including further studies to determine its safety and efficacy in humans, the development of more potent and selective analogs, and the investigation of its potential role in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, 2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide may have potential applications in drug delivery and as a tool for studying cellular signaling pathways.
Métodos De Síntesis
2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-ethylphenol with pyridine-4-carboxaldehyde, followed by acetylation with acetic anhydride. The final product is obtained through purification and crystallization steps.
Aplicaciones Científicas De Investigación
2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been studied for its potential therapeutic properties in various areas of research. One of the main areas of interest is in the field of cancer research, where 2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of cancer cells by modulating certain cellular pathways. 2-(4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been studied for its potential role in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-13-3-5-15(6-4-13)20-12-16(19)18-11-14-7-9-17-10-8-14/h3-10H,2,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXRKBPARANZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)

![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)
![2-methyl-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)
![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)


![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5831963.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5831971.png)
![N-[4-(diethylamino)phenyl]nicotinamide](/img/structure/B5831981.png)


